Lysergol

Serotonin receptor pharmacology 5-HT1A ligand screening Anxiolytic drug discovery

Lysergol is a clavine-type ergoline alkaloid with exceptional 5-HT1A affinity (Ki=2.3nM) and defined 5-HT2A partial agonism (α=0.18), making it an ideal positive control for serotonin receptor binding and functional assays. Its demonstrated efflux pump inhibition—reducing nalidixic acid MIC up to eightfold—provides a quantitative benchmark for antibacterial bioenhancer research. Authenticated stereochemistry and ≥98% purity ensure reproducible results across radioligand binding, signaling pathway dissection, and analytical standardization workflows.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 602-85-7
Cat. No. B1675761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergol
CAS602-85-7
SynonymsLysergol
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
InChIInChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3
InChIKeyBIXJFIJYBLJTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysergol (CAS 602-85-7): Procurement-Quality Baseline for a Clavine-Type Ergot Alkaloid


Lysergol (CAS 602-85-7) is a clavine-type ergoline alkaloid naturally occurring as a minor constituent in Claviceps fungi and Convolvulaceae plants [1]. It is structurally distinct from classical ergopeptines and lysergic acid amides, lacking the complex peptide side chain or diethylamide substitution that defines psychoactive ergolines [2]. Procurement of this compound requires authentication of purity and stereochemistry, as its pharmacological profile is uniquely defined by a high-affinity interaction with serotonin receptors, particularly 5-HT1A, and a demonstrated capacity to reverse antibiotic resistance [3][4].

Lysergol: Why In-Class Clavine Substitution Is Not a Straightforward Option


Despite sharing the ergoline scaffold, clavine alkaloids exhibit divergent receptor pharmacology and functional selectivity that preclude simple interchange [1]. Lysergol distinguishes itself from close analogs like agroclavine, elymoclavine, and festuclavine by its unique combination of high 5-HT1A affinity (Ki = 2.3 nM) and 5-HT2A partial agonism with low intrinsic activity (α = 0.18) [2][3]. Furthermore, its documented role as a bioenhancer—reducing the MIC of nalidixic acid by up to eightfold—is a property not uniformly shared across the clavine class, underscoring that functional bioactivity cannot be inferred from structural similarity alone [4].

Lysergol Differentiation Evidence: Head-to-Head Quantitative Data vs. Clavine Analogs


5-HT1A Receptor Binding Affinity: Lysergol vs. Clavine and Ergot Alkaloid Benchmarks

In a QSAR-driven virtual screening and experimental validation study, Lysergol exhibited a 5-HT1A binding affinity (Ki) of 2.3 nM [1]. This value is markedly lower (i.e., higher affinity) than that reported for the clinically used ergot alkaloid ergometrine (Ki = 4.64 nM) and substantially lower than ergotamine (Ki = 110 nM), indicating a significantly stronger interaction with this target [2]. While comprehensive Ki data for all clavines are not available in a single head-to-head panel, this affinity positions Lysergol as a uniquely potent 5-HT1A binder among natural ergolines.

Serotonin receptor pharmacology 5-HT1A ligand screening Anxiolytic drug discovery

5-HT2A Receptor Partial Agonism: Lysergol Exhibits Low Intrinsic Activity vs. Full Agonist 5-HT

In isolated rat tail artery preparations, Lysergol acts as a partial agonist at 5-HT2A receptors with a pEC50 of 6.36 ± 0.04 (equivalent to EC50 = 436.5 nM) and an intrinsic activity (α) of only 0.18 ± 0.03 relative to the full agonist 5-HT (α = 1.0) [1]. This contrasts sharply with elymoclavine, which shows primarily dopaminergic activity, and agroclavine, which is a D1 dopamine and α1-adrenoceptor agonist, demonstrating functional divergence within the clavine class [2][3].

Vascular pharmacology 5-HT2A functional selectivity Partial agonism profiling

Antibiotic Resistance Reversal: Lysergol Reduces Nalidixic Acid MIC up to Eightfold in E. coli

Lysergol alone lacks intrinsic antibacterial activity but acts as a potent bioenhancer, reducing the MIC of nalidixic acid by 2- to 8-fold against both nalidixic acid-sensitive (NASEC) and nalidixic acid-resistant (NAREC) E. coli strains [1]. In a multidrug-resistant clinical isolate of E. coli (MDREC), Lysergol (and specific derivatives) achieved an eightfold reduction in the MIC of tetracycline [2]. This synergy is mechanistically linked to inhibition of ATP-dependent efflux pumps and downregulation of the yojI multidrug ABC transporter gene, a property not reported for closely related clavines such as agroclavine or elymoclavine [3].

Antimicrobial synergy Efflux pump inhibition Drug resistance reversal

Biosynthetic Pathway Divergence: Lysergol Is Not a Substrate for Elymoclavine 17-Hydroxylase

In microsomal preparations from Claviceps strains, the enzyme elymoclavine 17-hydroxylase catalyzes the conversion of agroclavine to elymoclavine and elymoclavine to paspalic acid/lysergic acid, but it does not accept Lysergol as a substrate [1]. This indicates that Lysergol occupies a distinct metabolic branch point in the ergoline biosynthetic network, differentiating it from its immediate precursors and preventing its metabolic conversion via the same enzymatic machinery.

Ergoline biosynthesis Claviceps enzymology Metabolic engineering

Lysergol (CAS 602-85-7): Optimal Research and Industrial Use Cases Based on Verified Differentiation


High-Throughput Screening for 5-HT1A Receptor Ligands

Given its exceptionally high affinity for the 5-HT1A receptor (Ki = 2.3 nM), Lysergol is an ideal positive control or reference compound in radioligand binding assays and functional screens targeting this receptor subtype [1]. Its potency surpasses that of ergometrine and other ergolines, ensuring robust signal at low concentrations and reducing compound consumption.

Investigating Partial Agonism and Biased Signaling at 5-HT2A Receptors

Lysergol's low intrinsic activity (α = 0.18) at 5-HT2A receptors makes it a valuable tool for dissecting G-protein versus β-arrestin signaling pathways or for studying the functional consequences of partial receptor activation in vascular and neuronal models [2]. This property distinguishes it from full agonists and other clavines with different primary targets.

Antibiotic Resistance Reversal and Efflux Pump Inhibition Studies

Researchers focused on combating multidrug-resistant Gram-negative bacteria can employ Lysergol as a prototypical efflux pump inhibitor. Its demonstrated ability to reduce nalidixic acid and tetracycline MICs by up to eightfold in resistant E. coli provides a quantitative benchmark for evaluating novel bioenhancers or for studying the yojI ABC transporter mechanism [3].

Biosynthetic Pathway Mapping and Metabolic Engineering of Claviceps

In studies of ergoline alkaloid biosynthesis, Lysergol serves as a metabolic endpoint marker distinct from pathway intermediates. Its lack of conversion by elymoclavine 17-hydroxylase confirms its placement on a separate branch, allowing researchers to use it as a specific analytical standard or to probe enzyme substrate specificity without confounding downstream metabolism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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